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Beta-defensin 33

Cat. No.: B1578071
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 33 is a cationic host defense peptide (HDP) belonging to the β-defensin family, a crucial component of the innate immune system characterized by a compact, triple-stranded β-sheet structure stabilized by three conserved disulfide bonds . As a member of the extensive β-defensin family, which is notably expanded in certain mammalian genomes, it shares the core defensin fold but possesses a unique amino acid sequence that dictates its specific functional properties . These peptides are typically expressed by epithelial cells and immune cells, serving as a first line of defense at various mucosal surfaces . The primary research value of this compound lies in its multifaceted role in innate immunity. Its canonical function is broad-spectrum, salt-insensitive antimicrobial activity against bacteria, fungi, and enveloped viruses . The mechanism is initiated by electrostatic attraction between the cationic peptide and the negatively charged microbial membranes, rich in acidic phospholipids like phosphatidylglycerol . This is followed by membrane insertion and permeabilization, leading to leakage of cellular contents and microbial death . Beyond direct microbial killing, this compound is investigated for its potent immunomodulatory activities. These include acting as a chemoattractant for immune cells such as monocytes and immature dendritic cells, thereby bridging innate and adaptive immunity . It can also modulate inflammatory responses and influence cell proliferation and migration, making it a molecule of interest in cancer research . Furthermore, β-defensins play a key role in maintaining microbial homeostasis at host-microbe interfaces, such as in the gut, by shaping the commensal microbiota . Defects in defensin expression are linked to pathological conditions like inflammatory bowel disease (IBD), underscoring their importance in health and disease . This product is supplied for research applications including: the study of innate immune defense mechanisms; investigation of novel antimicrobial agents with potential low resistance; exploration of immunomodulatory signaling pathways; and understanding host-microbiome interactions. This compound is For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

bioactivity

Antibacterial

sequence

RKRNSKFRPCEKMGGICKSQKTHGCSILPAECKSRYKHCCRL

Origin of Product

United States

Molecular Biology and Genetic Architecture of Beta Defensin 33

Gene Localization and Genomic Organization

The gene encoding Beta-defensin 33, DEFB103, is located on human chromosome 8p23.1. plos.orgplos.orgresearchgate.netplos.org This region is characterized by a dense clustering of several beta-defensin genes, forming a complex and highly variable locus. plos.orgnih.govresearchgate.netresearchgate.netresearchgate.netplos.org The genomic structure of most human beta-defensin genes, including DEFB103, typically consists of two exons separated by an intron. plos.orgresearchgate.netnih.govpnas.org The first exon encodes the signal peptide, which directs the protein for secretion, while the second exon codes for the mature peptide that carries out the antimicrobial function. plos.orgnih.govpnas.org The DEFB103 gene is situated approximately 13 kilobases upstream of the gene for human beta-defensin 2 (DEFB4) and is transcribed in the same direction. researchgate.net This entire beta-defensin gene cluster at 8p23.1 is known to be one of the most copy number variable regions in the human genome. researchgate.net

Gene Duplication Events and Evolutionary Divergence of Beta-Defensin Genes

The diversity of the beta-defensin gene family is a product of a dynamic evolutionary history characterized by gene duplication and subsequent divergence. nih.govjabg.orgfrontiersin.orgnih.gov This process, often described by the "birth-and-death" model of evolution, has allowed for the expansion and functional specialization of beta-defensin genes in response to diverse pathogenic pressures. jabg.org The beta-defensin locus on chromosome 8p22-23 is believed to have evolved through successive rounds of duplication, leading to a cluster of related (paralogous) genes. nih.govnih.gov This expansion predates the divergence of humans and baboons, which occurred over 23 million years ago. frontiersin.orgnih.gov

The evolutionary pressure appears to have acted differently on the two exons of beta-defensin genes. While the first exon, encoding the signal peptide, shows relative stability, the second exon, which encodes the mature peptide, has undergone rapid divergence. nih.govnih.gov This is indicated by an excess of non-synonymous (amino acid-altering) substitutions over synonymous (silent) substitutions, suggesting positive selection for novel functions in the mature peptide. nih.gov

Species-Specific Expansions of Beta-Defensin Repertoires

The number of beta-defensin genes varies significantly among different species, reflecting distinct evolutionary paths and adaptations to specific environments and pathogens. jabg.orgnih.govnih.govfrontiersin.org For instance, cattle possess a particularly large and diverse repertoire of beta-defensin genes, with at least 57 genes organized into four clusters. nih.govnih.govphysiology.org This expansion may be linked to the need to manage the vast microbial populations in the rumen. nih.gov In contrast, birds, such as chickens, have a single beta-defensin gene cluster. jabg.orgnih.govneueve.com

Comparative genomic studies reveal both conserved orthologs across species and species-specific gene lineages. physiology.org For example, while many beta-defensin genes are conserved between rodents, canines, and primates, there are also rodent-specific clades that have arisen from more recent gene duplication events. physiology.org The table below summarizes the estimated number of beta-defensin genes in various species, highlighting the species-specific expansions.

Estimated Number of Beta-Defensin Genes in Different Species
SpeciesEstimated Number of Beta-Defensin GenesReference
Human~48 frontiersin.org
Chimpanzee~33 frontiersin.org
Mouse~48 frontiersin.org
Cattle~57 nih.gov
Dog~38 frontiersin.org
Pig~29 frontiersin.org
Chicken~14 frontiersin.org

Copy Number Variation (CNV) of DEFB Genes

The beta-defensin gene cluster on human chromosome 8p23.1, which includes DEFB103, is a well-documented region of copy number variation (CNV). plos.orgplos.orgfrontiersin.orgnih.govroyalsocietypublishing.org This means that the number of copies of this gene cluster can vary between individuals. Diploid copy numbers for this region typically range from 2 to 8, although higher numbers, up to 12, have been reported. plos.orgplos.orgfrontiersin.orgnih.gov This variation is thought to arise from non-allelic homologous recombination between repetitive DNA sequences flanking the gene cluster. frontiersin.org

The copy number of the beta-defensin gene cluster can influence the expression levels of the encoded defensins and has been associated with susceptibility to certain inflammatory and infectious diseases. plos.orgroyalsocietypublishing.org Studies have also shown that the distribution of these copy numbers can vary among different human populations. For example, a higher frequency of a high-expressing DEFB103 gene copy has been observed in East Asian populations. nih.gov In cattle, extensive multi-allelic CNV has been documented for DEFB103, with diploid copy numbers ranging from 1 to 29, and this variation has been linked to differences in fertility. plos.orgroyalsocietypublishing.orgnih.govplos.org

Copy Number Variation of the Beta-Defensin Gene Cluster (including DEFB103) in Humans
Population/Study GroupDiploid Copy Number RangeModal Copy NumberReference
Worldwide Populations1 - 94 nih.gov
General Population2 - 12Not Specified plos.orgplos.org
General Population2 - 84 frontiersin.org

Transcriptional Regulation of this compound Expression

The expression of DEFB103 is inducible, meaning it is upregulated in response to specific stimuli, such as bacterial components or inflammatory signals. This regulation occurs at the transcriptional level and involves the interplay of various transcription factors and signaling pathways.

Promoter Regions and Transcription Factor Binding Sites

The promoter region of the DEFB103 gene, the DNA sequence upstream of the gene that initiates transcription, contains binding sites for several transcription factors. genecards.orgnih.govasm.orgpnas.org These binding sites are crucial for the controlled expression of the gene. Computational and experimental analyses have identified putative binding sites for a number of transcription factors in the DEFB103 promoter.

Key Transcription Factor Binding Sites in the DEFB103A Gene Promoter
Transcription FactorReference
AP-1 (Activator Protein-1) genecards.orgnih.govasm.org
c-Jun (a component of AP-1) genecards.orgpnas.org
c-Fos (a component of AP-1) pnas.org
STAT1 (Signal Transducer and Activator of Transcription 1) genecards.orgasm.org
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) asm.org
p53 oncotarget.com
c-Myc pnas.org
ELK1 pnas.org

The presence of these binding sites suggests that a complex network of signaling pathways converges to regulate DEFB103 expression. The functional significance of these binding sites is underscored by studies showing that their activation or inhibition directly impacts the level of hBD-3 production. nih.govpnas.orgoncotarget.comnih.gov

Role of NF-κB and AP-1 Pathways in DEFB103 (hBD3) Induction

The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways are two of the most critical pathways in the regulation of inflammatory and immune responses. wikipedia.org Both have been implicated in the induction of beta-defensin expression, although their specific roles in regulating DEFB103 appear to be distinct and context-dependent.

While NF-κB is a central regulator of human beta-defensin 2 (hBD-2) expression, its role in hBD-3 induction is more debated. nih.gov Some studies suggest that the hBD-3 promoter lacks clear NF-κB binding elements, and its induction can be independent of NF-κB activation. nih.govnih.gov

In contrast, the AP-1 transcription factor plays a more consistently reported role in the upregulation of hBD-3. nih.govnih.govasm.org The AP-1 complex, often composed of proteins from the Jun and Fos families, is activated by various stimuli, including bacterial products and inflammatory cytokines. nih.gov Studies have shown that the induction of hBD-3 in response to pathogens like Candida albicans and Staphylococcus aureus is mediated through the MAPK/AP-1 pathway. nih.govasm.org In some cellular contexts, both NF-κB and AP-1 pathways may be required for the full induction of hBD-3 expression, suggesting a synergistic or cooperative interaction between these two major signaling cascades. nih.gov

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal in the regulation of beta-defensin expression. These pathways, comprising three main subfamilies—c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38 kinases—are activated by stimuli such as Toll-like receptor (TLR) activation. mdpi.com

In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, bovine mammary epithelial cells exhibit a strong activation of the MAPK pathway. mdpi.com This activation includes the phosphorylation of JNK1/2, ERK1/2, and p38, which is linked to an increase in the expression of β-defensins. mdpi.com For instance, human β-defensin-3 (hBD-3) has been shown to increase the phosphorylation of ERK, JNK, and p38. jci.org Interestingly, the inhibition of the p38 pathway can affect hBD-3-induced autophagy. jci.org

Furthermore, the activation of JNK1/2 and a decrease in the phosphorylation of ERK1/2 are observed in response to Staphylococcus aureus, while p38 MAPK levels remain relatively stable. mdpi.com This selective activation highlights the nuanced role of the MAPK pathway in regulating specific β-defensins. mdpi.com The MAPK pathway is also known to activate various transcription factors, including Activator Protein-1 (AP-1), which is involved in the regulation of β-defensin expression. mdpi.com

Studies have demonstrated that certain natural compounds can induce the expression of human beta-defensin 3 (HBD3) through the activation of the EGFR and MAPK signaling cascades, without triggering the pro-inflammatory NF-κB pathway. pnas.org For example, andrographolide (B1667393) triggers Erk and SAPK/JNK phosphorylation, while oridonin (B1677485) and isoliquiritigenin (B1662430) induce Erk and p38 phosphorylation. pnas.org The synergistic effect of these compounds leads to enhanced phosphorylation of H3S10 and increased recruitment of c-Fos and ELK1 at the HBD3 promoter. pnas.org

In human umbilical vein endothelial cells (HUVECs), hBD3 has been found to inhibit the phosphorylation of p38 and JNK in the MAPK pathway, thereby exerting anti-inflammatory effects. nih.gov Similarly, in human dermal fibroblasts, human beta-defensins (hBDs) induce the phosphorylation of EGFR, Src, and the MAPKs p38, JNK, and ERK1/2. mdpi.com The activation of the MAPK JNK and p38 pathways is necessary for hBD-mediated production of angiogenin (B13778026) by these cells. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Transactivation

The transactivation of the Epidermal Growth Factor Receptor (EGFR) is another critical mechanism in the regulation of this compound expression. For example, the induction of human β-defensin-3 (hBD-3) in the epidermis in response to microbial stimuli is mediated by the transactivation of the EGFR. aai.org This process involves the release of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), which then bind to and activate the receptor. aai.org

In the context of oral squamous cell carcinoma (OSCC), the EGFR pathway is responsible for activating hBD-3. frontiersin.org In gastric epithelial cells infected with Helicobacter pylori, the release of hBD3 is dependent on the phosphorylation of a serine residue of EGFR via the transforming growth factor β-activated kinase-1 (TAK1) and subsequent p38α activation. oup.com This pathway is independent of NOD1 activation. oup.com Interestingly, while EGF pretreatment alone activates EGFR, it does not induce hBD3 release, indicating that EGFR activation by the pathogen is essential. oup.com

The induction of HBD3 by certain natural compounds is also mediated through the EGFR. pnas.org These compounds signal through different MAPK-dependent pathways downstream of EGFR activation. pnas.org

Influence of IRF3 and other Regulatory Elements

Interferon regulatory factors (IRFs) are a family of transcription factors that play a crucial role in the immune response. While IRF3 is a key regulator of type I interferon induction in mammals, it is notably absent in avian species. researchgate.net In birds, IRF7 appears to fulfill some of the functions of IRF3. researchgate.net

In mammals, TLR4 signaling can proceed through a MyD88-dependent or a MyD88-independent (TRIF-dependent) pathway, both of which can lead to the activation of transcription factors like NF-κB and IRFs. nih.govfrontiersin.org Human β-defensin 3 has been shown to inhibit the activation of NF-κB, AP-1, and IRF3 in TLR4-stimulated macrophages. nih.gov Specifically, hBD3 is effective at inhibiting the early MyD88-dependent pathway, suggesting it targets MyD88 signaling. nih.gov

While IRF3 has not been shown to directly affect the promoter activity of human β-defensin-1 (hBD-1), other IRFs like IRF7 and PU.1 increase its activation, and IRF5 decreases it. mdpi.com In the context of porcine beta-defensin 2 (PBD-2), its interaction with TLR4 may influence interferon secretion regulated by IRF3. frontiersin.org

Post-Transcriptional and Post-Translational Regulation

Following transcription and translation, beta-defensins can undergo various modifications that are crucial for their final structure and function. These modifications can occur at both the post-transcriptional and post-translational levels.

Investigation into the regulation of defensin (B1577277) expression has shown that both transcription and new protein synthesis are required for their induction in response to stimuli like Aspergillus fumigatus. nih.gov

Post-translational modifications (PTMs) are critical for the activity and stability of defensins. A key feature of defensins is the presence of multiple disulfide bonds, which stabilize their characteristic folded structure. nih.gov In β-defensins, these bonds typically form between specific cysteine residues (CysI–CysV, CysII–CysIV, and CysIII–CysVI). nih.gov While these disulfide bonds are important for chemotactic activity, they are not absolutely required for antimicrobial activity. nih.gov

Other PTMs observed in defensins and other antimicrobial peptides include:

C-terminal amidation: This modification can enhance peptide stability and antibacterial potency. nih.govasm.org

N-terminal glutaminyl cyclization: This has been observed in avian β-defensin 7. asm.org

Glycosylation: The attachment of N-acetylgalactosamine to a conserved threonine residue has been shown to enhance the activity of some peptides. nih.gov

ADP-ribosylation: This reversible modification can alter the chemical and functional properties of proteins. nih.gov

Phosphorylation: Tyrosine residues in defensins can be phosphorylated, which may play a role in their activity. nih.gov

These modifications can be influenced by external factors. For example, dicarbonyls like methylglyoxal (B44143) and glyoxal (B1671930) can adduct to recombinant hBD-2, significantly reducing its antimicrobial and chemotactic functions. plos.org

Single Nucleotide Polymorphisms (SNPs) and their Functional Implications for this compound

Single nucleotide polymorphisms (SNPs) are variations in a single nucleotide that occurs at a specific position in the genome. SNPs within the coding regions of β-defensin genes can lead to changes in the amino acid sequence of the protein, potentially affecting its biological function and an individual's resistance to infection. wikipedia.org

While specific SNP data for this compound (DEFB33) is not extensively detailed in the provided context, the general principles of defensin gene SNPs are relevant. For instance, in the human DEFB1 gene, which codes for hBD-1, several non-synonymous SNPs (nsSNPs) have been identified and analyzed for their potential deleterious effects on protein structure and function. d-nb.info Computational tools can predict whether an nsSNP is likely to be "deleterious" or "benign" and can also predict its impact on protein stability. d-nb.info

SNPs can also influence post-translational modifications, which in turn can affect protein function and be associated with disease. d-nb.info The location of SNPs within conserved regions of the protein is particularly important, as these regions are often critical for structure and function. d-nb.info

In cattle, extensive copy number variation (CNV) has been observed in β-defensin genes, which can influence the level of gene expression. nih.gov This variation, along with SNPs, contributes to the genetic diversity of the β-defensin repertoire and may have functional consequences for traits like fertility and disease resistance. nih.govphysiology.org For example, an association has been found between a SNP in the DEFB1 gene and Candida carriage. nih.gov

The functional impact of SNPs in defensin genes is an area of ongoing research, with some studies showing associations with disease susceptibility and others yielding controversial results. scielo.org.co

Structural Determinants of Beta Defensin 33 Function

Primary Amino Acid Sequence Analysis

Table 1: Amino Acid Sequence of Mouse Beta-defensin 33 (Mature Peptide)

PositionAmino Acid
1G
2P
3L
4C
5G
6A
7G
8W
9G
10V
11C
12A
13S
14N
15G
16C
17I
18S
19T
20R
21G
22G
23Y
24C
25C
26R
27R
28K
29K
30C
31R
32R
33W
34Q
35R
36M
37R
38R
39A
40R
41R
42C

Source: UniProtKB Q30KN3 uniprot.org

Tertiary Structure and Disulfide Bond Connectivity

The three-dimensional structure of beta-defensins is critical for their biological activity. This structure is characterized by a triple-stranded, antiparallel β-sheet, which is stabilized by three intramolecular disulfide bonds. pnas.orgacs.org

Importance of Canonical Structure for Immunomodulatory Activity

The specific, folded three-dimensional structure of beta-defensins is essential for their immunomodulatory functions. nih.gov Research on human beta-defensin 3 (hBD-3), a well-studied ortholog, has demonstrated that the canonically folded peptide can suppress the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α). nih.gov In contrast, a linear, unstructured version of the peptide lacks this inhibitory effect, highlighting that the immunomodulatory activities of beta-defensins are dependent on their structural integrity. nih.govfrontiersin.org This defined structure is necessary for productive binding to and activation of specific host cell receptors, such as chemokine receptors, which mediate chemotaxis. pnas.org

Role of Disulfide Bonds in Peptide Stability and Function

The three disulfide bonds in beta-defensins, formed by the six conserved cysteine residues, are crucial for stabilizing their tertiary structure. pnas.orgnih.gov In beta-defensins, the typical disulfide bond connectivity is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. nih.govacs.org For mouse this compound, the disulfide bonds are predicted to be between Cys30-Cys59, Cys37-Cys52, and Cys45-Cys60 in the precursor protein, which correspond to the conserved beta-defensin fold in the mature peptide. uniprot.org These covalent cross-links provide significant conformational rigidity, which is vital for the peptide's stability in the extracellular environment and for its specific interactions with molecular targets. pnas.org While the disulfide-stabilized structure is critical for immunomodulatory functions like chemotaxis, some studies on hBD-3 have shown that its direct bactericidal activity can be retained even without these bonds. pnas.org

Dimerization and Oligomerization of this compound in Solution

Beta-defensins have been observed to form dimers and higher-order oligomers in solution. pnas.orgacs.org This self-association can further increase the local concentration of positive charge. acs.org For instance, human beta-defensin 3 has been shown to form dimers at lower concentrations than other human beta-defensins. acs.org While the specific oligomerization behavior of this compound has not been extensively detailed, the tendency for defensins to oligomerize is a recognized characteristic that can influence their interaction with membranes. frontiersin.orgnih.gov Some defensins form amphiphilic dimers, which is thought to be important for pore formation in microbial membranes. pnas.org However, the necessity of oligomerization for antimicrobial activity is not a universal requirement for all defensins. pnas.org

Amphipathic Nature and Cationic Charge Distribution

A key structural feature of beta-defensins is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions. nih.govphysiology.org This spatial separation of charged and nonpolar residues allows the peptide to interact with and insert into the phospholipid membranes of pathogens. nih.govphysiology.org The cationic charge, resulting from an abundance of positively charged amino acids, facilitates the initial electrostatic attraction to the negatively charged components of microbial cell walls, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govwikipedia.org The distribution of these cationic and hydrophobic regions on the peptide's surface is a critical determinant of its antimicrobial efficacy and its selectivity for microbial over host cells. acs.org

Structure-Function Correlations of this compound Analogs and Derivatives

Studies on analogs and derivatives of beta-defensins, particularly the well-researched human beta-defensin 3, have provided significant insights into structure-function relationships. Research has shown that modifications to the primary sequence, such as altering the charge or hydrophobicity, can impact both antimicrobial and immunomodulatory activities. For example, substituting all cysteine residues in hBD-3 with α-aminobutyric acid completely abolished its chemotactic activity, which relies on a defined structure for receptor binding. pnas.org However, the bactericidal activity of this analog remained intact, indicating that the disulfide-stabilized fold is not strictly necessary for direct antimicrobial action. pnas.org

Further studies using synthetic derivatives of hBD-3 with variations in length, charge, and disulfide connectivity have helped to dissect the structural requirements for different functions. acs.orgnih.gov It is generally understood that the antimicrobial activity is largely determined by the peptide's amphipathic structure and the distribution of cationic and hydrophobic areas. acs.org In contrast, more specific functions like chemotaxis and other immunomodulatory effects are highly dependent on the precise three-dimensional conformation stabilized by the disulfide bridges. pnas.orgnih.gov

Biological Functions of Beta Defensin 33

Antimicrobial Activity Mechanisms of Beta-Defensin 33

This compound, a member of the host defense peptide (HDP) family, is a crucial component of the innate immune system. These small, cationic peptides are characterized by their broad-spectrum antimicrobial activity against a wide array of pathogens, including bacteria, fungi, and some enveloped viruses. annualreviews.orgnih.gov The antimicrobial action of beta-defensins is not attributed to a single mechanism but rather a combination of strategies that effectively neutralize and eliminate microbial threats. nih.govfrontiersin.org

Broad-Spectrum Efficacy Against Bacteria, Fungi, and Viruses

This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi and certain enveloped viruses. annualreviews.orgfrontiersin.orgphysiology.org Human beta-defensin 3 (hBD-3), a well-studied ortholog, has demonstrated efficacy against a range of pathogens including multi-resistant Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.govnih.govacs.org This broad-spectrum capability is a hallmark of beta-defensins and underscores their importance as a first line of defense at mucosal surfaces. annualreviews.org For instance, studies have shown that hBD-3 is active against various bacterial strains with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. acs.orgmdpi.com Similarly, avian beta-defensins, such as gallinacin-6 (B1576546) (an avian beta-defensin), have been reported to be effective against food-borne pathogens like Campylobacter jejuni and Salmonella enterica. frontiersin.orgresearchgate.net

Interactive Table: Antimicrobial Spectrum of Human Beta-Defensin 3 (hBD-3)

Pathogen Type Efficacy Demonstrated
Staphylococcus aureus Gram-positive bacteria Yes nih.govnih.gov
Escherichia coli Gram-negative bacteria Yes physiology.orgnih.gov
Pseudomonas aeruginosa Gram-negative bacteria Yes acs.org
Candida albicans Fungus Yes nih.gov
Enterococcus faecium Gram-positive bacteria Yes nih.gov
Herpes Simplex Virus Enveloped Virus Yes asm.org

Membrane Disruption and Permeabilization

A primary mechanism of action for beta-defensins is the disruption of microbial cell membranes. acs.orgpnas.org Due to their cationic nature, beta-defensins are electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids. pnas.orgmdpi.com This initial interaction is crucial for their selective toxicity towards microbes, as mammalian cell membranes are generally composed of neutral zwitterionic phospholipids. pnas.org The amphipathic structure of defensins allows them to insert into the pathogen's phospholipid membrane, leading to a loss of membrane integrity and permeabilization. nih.govfrontiersin.org This disruption can lead to the leakage of cellular contents, dissipation of the proton motive force, and ultimately, cell death through osmolysis. nih.gov While membrane permeabilization is a key aspect of their function, some studies suggest that at lower, non-permeabilizing concentrations, defensins may have other intracellular targets. mdpi.com

Pore Formation Models

The precise mechanism of membrane disruption by beta-defensins is still under investigation, with several models proposed. These include the "barrel-stave," "toroidal pore," and "carpet" models. nih.govresearchgate.netpnas.org

Barrel-Stave Model: In this model, the defensin (B1577277) peptides insert perpendicularly into the membrane, forming a barrel-like pore with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. pnas.org

Toroidal Pore Model: This model suggests that the defensin peptides, along with the lipid monolayers, bend inward to form a continuous pore. This results in the transient connection of the inner and outer leaflets of the membrane. pnas.org

Carpet Model: According to this model, the defensin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. researchgate.nettulane.edu This disrupts the membrane curvature and leads to the formation of transient pores or micelles, causing membrane collapse without the formation of a defined proteinaceous pore. tulane.edu

Evidence for these models varies between different defensin molecules and experimental conditions. nih.gov For some beta-defensins, a carpet-like mechanism may be more prevalent, where the peptides disrupt the membrane in a less structured manner. researchgate.netresearchgate.net

Inhibition of Cell Wall Biosynthesis

In addition to direct membrane disruption, some beta-defensins, notably human beta-defensin 3 (hBD-3), have been shown to inhibit bacterial cell wall biosynthesis. nih.govasm.org Studies on Staphylococcus aureus have revealed that hBD-3 can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov HBD-3 appears to achieve this by binding to lipid II, a key precursor molecule in the cell wall synthesis pathway. nih.govasm.org This interaction sequesters lipid II, preventing its use by enzymes such as penicillin-binding proteins (PBPs) and MurG, which are essential for peptidoglycan polymerization and cross-linking. nih.gov The accumulation of the soluble precursor UDP-MurNAc-pentapeptide in hBD-3-treated cells is a strong indicator of the inhibition of the membrane-bound steps of cell wall synthesis. nih.govasm.org This dual-action mechanism of both membrane permeabilization and inhibition of cell wall synthesis makes hBD-3 a particularly potent antimicrobial agent.

Salt-Insensitive Antimicrobial Action

A remarkable feature of certain beta-defensins, particularly human beta-defensin 3 (hBD-3), is their ability to retain antimicrobial activity even in high-salt environments. nih.govpnas.orgnih.gov The antimicrobial activity of many other defensins is significantly attenuated by the high ionic strength found in physiological fluids, which is thought to interfere with the initial electrostatic attraction between the cationic peptide and the anionic microbial membrane. nih.govpnas.org The salt-insensitivity of hBD-3 is attributed to its high net positive charge (+11) and specific structural features. nih.govacs.org This property is crucial for its function in various body sites where salt concentrations can be elevated, such as in sweat and certain mucosal secretions. nih.gov While hBD-3 is largely salt-insensitive, some studies have noted a reduction in its activity at very high salt concentrations (e.g., 200 mM NaCl). asm.org

Interactions with Microbial Membrane Components (e.g., Lipopolysaccharides, Teichoic Acids)

The initial targeting of microbial cells by beta-defensins is mediated by their interaction with specific components of the microbial outer membrane. asm.orgoup.com In Gram-negative bacteria, beta-defensins have a high affinity for lipopolysaccharides (LPS), a major component of their outer membrane. oup.comnih.gov This interaction can displace the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased outer membrane permeability. oup.com In Gram-positive bacteria, the negatively charged teichoic and lipoteichoic acids in the cell wall serve as primary binding sites for cationic beta-defensins. nih.govoup.comnih.gov The interaction with these surface molecules is a critical first step that concentrates the defensin peptides at the microbial surface, facilitating their subsequent disruptive actions on the cell membrane and cell wall. asm.orgoup.com

Role in Tissue Homeostasis and Repair

This compound is a key player in maintaining tissue integrity and promoting healing following injury. Its functions extend from accelerating wound closure to modulating the formation of new blood vessels, thereby orchestrating a complex series of events essential for tissue regeneration.

Promotion of Wound Healing

This compound has been shown to significantly accelerate the wound healing process. nih.govnih.gov Studies have demonstrated that topical application of human beta-defensin 3 (hBD-3), the human ortholog of BD-33, leads to faster closure of full-thickness skin wounds in mouse models. nih.gov This accelerated healing is attributed to its ability to stimulate the migration and proliferation of key skin cells, including keratinocytes and fibroblasts. nih.govnih.gov The expression of hBD-3 is upregulated at the edges of skin wounds, highlighting its natural role in the healing cascade. rndsystems.com In diabetic wounds, which are often characterized by impaired healing and increased susceptibility to infection, the introduction of hBD-3 has been shown to promote wound closure and reduce bacterial load, suggesting its therapeutic potential in compromised healing scenarios.

Effects on Cell Migration (e.g., Fibroblasts, Keratinocytes)

A critical aspect of wound repair is the migration of cells to the site of injury to rebuild the damaged tissue. This compound actively promotes the migration of both fibroblasts and keratinocytes. nih.govnih.gov While the pro-migratory effects on keratinocytes have been well-documented, recent research has also highlighted its significant impact on fibroblasts, which are crucial for producing the extracellular matrix necessary for tissue reconstruction. nih.govnih.gov In vitro studies have shown that hBD-3 induces the migration of human dermal fibroblasts in a dose-dependent manner. nih.gov This chemotactic activity is essential for recruiting these cells to the wound bed, thereby facilitating the regenerative process.

Influence on Cell Proliferation

In addition to promoting cell migration, this compound also stimulates the proliferation of fibroblasts and keratinocytes, which is vital for replacing lost or damaged cells during wound healing. nih.govnih.gov Research has shown that hBD-3 enhances the proliferation of human fibroblasts, contributing to an increased number of these cells at the wound site. nih.govnih.gov This proliferative effect is mediated through specific signaling pathways, including the Fibroblast Growth Factor Receptor (FGFR)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govnih.gov The ability of this compound to boost the population of these essential cell types underscores its importance in the proliferative phase of wound healing.

Maintenance of Epithelial Barrier Integrity

The epithelial barrier is the body's first line of defense against external threats. This compound plays a crucial role in maintaining the integrity of this barrier. frontiersin.org It has been demonstrated that hBD-3 can improve the function of the epithelial tight-junction barrier in human keratinocytes. nih.gov Specifically, hBD-3 increases the expression of several claudin proteins, which are essential components of tight junctions, and promotes their localization to cell-cell borders. nih.gov In the context of the intestinal epithelium, beta-defensins contribute to protecting the gut during infections by enhancing intestinal barrier integrity. nih.govfrontiersin.org Studies using intestinal epithelial cell lines that stably express hBD-3 have shown an improved expression of tight junction proteins and an increase in transepithelial electrical resistance, a measure of barrier function. nih.gov

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in wound healing, as it supplies the necessary oxygen and nutrients to the regenerating tissue. This compound has been identified as a modulator of angiogenesis. nih.govnih.gov It promotes the formation of new blood vessels at wound sites. nih.gov This pro-angiogenic effect is, in part, due to its ability to induce the secretion of various angiogenic growth factors from fibroblasts, including Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Furthermore, hBDs, including hBD-3, have been shown to increase the secretion of angiogenin (B13778026), another potent angiogenic factor, from human dermal fibroblasts.

Interactions with the Microbiome and Host-Microbe Symbiosis

This compound is not only involved in tissue repair but also plays a pivotal role in shaping the composition and function of the host's microbiome, particularly in the gut. This interaction is crucial for maintaining a healthy symbiotic relationship between the host and its resident microbes.

Beta-defensins are key components of the innate immune system at mucosal surfaces, where they help to maintain a healthy microbiome and defend against potential pathogens. mdpi.com In the gastrointestinal tract, these peptides are produced by epithelial cells and contribute to the chemical barrier that segregates the vast microbial populations in the lumen from the host's internal environment. nih.gov

The expression and secretion of this compound can be influenced by the composition of the gut microbiota. nih.gov For instance, alterations in the gut microbial community due to factors like diet can lead to changes in fecal beta-defensin levels. nih.gov Studies in mice have shown that a high-salt diet can increase beta-defensin 3 levels, which correlates with changes in bacterial diversity. nih.gov Interestingly, bacteria with anti-inflammatory properties have been negatively correlated with beta-defensin 3 levels, while pro-inflammatory bacteria show a positive correlation, suggesting that this defensin may be part of a host response to microbial dysbiosis. nih.gov

Beta-defensins, including BD-33, are considered "farmers" of the microbiome, helping to cultivate a beneficial microbial community while preventing the overgrowth of pathogenic organisms. frontiersin.orgnih.gov They can directly kill or inhibit the growth of a broad spectrum of microorganisms. mdpi.com This selective pressure helps to shape the microbial landscape and maintain homeostasis. frontiersin.orgnih.gov The interaction is a two-way street; commensal bacteria can also induce the expression of beta-defensins in epithelial cells, thereby contributing to the host's defense against pathogens. frontiersin.org This symbiotic relationship, where the host provides a niche for commensal microbes and the microbes, in turn, bolster the host's defenses, is fundamental for mucosal health. frontiersin.org

Interactive Data Tables

Table 1: Effects of this compound on Cellular Processes in Wound Healing

Cellular ProcessCell Type(s) AffectedObserved Effect of this compoundSupporting Evidence
Cell Migration Fibroblasts, KeratinocytesPromotion of chemotactic migration to the wound site. nih.govnih.govIn vitro chemotaxis assays show increased migration. nih.gov
Cell Proliferation Fibroblasts, KeratinocytesEnhanced cell division and population growth. nih.govnih.govIncreased number of cells observed at the wound site in vivo. nih.gov
Angiogenesis Endothelial Cells (indirectly)Increased formation of new blood vessels. nih.govUpregulation of angiogenic growth factors (FGF, PDGF, VEGF). nih.gov
Epithelial Barrier Function Keratinocytes, Intestinal Epithelial CellsStrengthened tight junctions and increased barrier integrity. nih.govnih.govIncreased expression of claudin proteins. nih.gov

Table 2: Role of this compound in Host-Microbiome Interactions

Aspect of InteractionDescriptionKey Findings
Microbiome Composition BD-33 influences the balance of microbial species.Can be induced by pathogenic encounters and influences microbiota composition. nih.gov
Host-Microbe Homeostasis BD-33 helps maintain a stable and beneficial microbial community.Acts as a key regulator of bacterial diversity and tissue homeostasis. frontiersin.orgnih.gov
Response to Dysbiosis BD-33 levels can change in response to an imbalanced microbiota.Altered fecal BD-33 secretion can be a marker of gut microbiota instability. nih.gov

Emerging Biological Roles (excluding human clinical applications)

Human beta-defensin 3 (hBD-3) is a small, cationic peptide recognized for its potent antimicrobial properties. However, a growing body of research has uncovered its involvement in a variety of other complex biological processes beyond direct pathogen elimination. These emerging roles highlight hBD-3 as a multifaceted molecule with significant immunomodulatory and regulatory functions in diverse physiological and pathological contexts.

Anti-Tumor Cell Activity and Oncolytic Motifs

Recent studies have identified that hBD-3 possesses direct and selective anti-cancer properties. This activity is attributed to a specific structural feature known as an oncolytic motif. oncotarget.comnih.gov HBD-3 has been shown to inhibit the migration of certain cancer cells, including those associated with head and neck and colon cancers. oncotarget.comresearchgate.netnih.gov

A key breakthrough was the discovery that hBD-3 contains a β2-β3 loop that is homologous to a similar structure in the plant defensin NaD1. oncotarget.comnih.gov This loop functions as a "cationic grip" that specifically binds to the plasma membrane phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which is often enriched on the surface of tumor cells. oncotarget.comnih.govnih.govoncotarget.com This binding is critical for inducing membrane permeabilization and subsequent cytolysis (cell rupture) of the tumor cells. oncotarget.comnih.gov This mechanism appears to be conserved across different species. nih.gov While hBD-3 demonstrates a degree of selectivity for tumor cells, it can be cytolytic to normal cells at higher concentrations. oncotarget.com

Table 1: Research Findings on hBD-3 Anti-Tumor Activity

Finding Mechanism of Action Target Molecules Cell Lines Studied Citations
Direct Cytolysis Contains an oncolytic motif (β2-β3 loop) that binds to the cell membrane, causing permeabilization and cell lysis. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) Various tumor cell lines oncotarget.comnih.govnih.govoncotarget.com
Inhibition of Migration Suppresses vascular endothelial growth factor (VEGF) or down-regulates metastasis-associated family member 2 (MTA2). VEGF, MTA2 Head and neck cancer cells (TR146), colon cancer cells oncotarget.comresearchgate.netnih.gov

| Selective Activity | Shows greater cytolytic activity against tumor cells compared to normal human epithelial cells, fibroblasts, and leukocytes. | Cell membrane lipids | Tumor cells vs. normal cells | oncotarget.com |

Potential Involvement in Reproductive Processes

Beta-defensins are highly expressed in the reproductive tracts of both males and females, suggesting they play crucial roles in fertility and pregnancy beyond host defense. nih.govoup.com

Sperm Maturation: In the male reproductive tract, beta-defensins are predominantly expressed in the epididymis, a critical site for sperm maturation. nih.govoup.comd-nb.info They are implicated in key reproductive processes, including sperm motility and capacitation—the final steps of maturation required for fertilization. d-nb.infoplos.org Studies in mice have demonstrated that deleting a cluster of beta-defensin genes results in male sterility, characterized by sperm with reduced motility, increased fragility, and a tendency for premature acrosome reactions. plos.org This defect is linked to an alteration in the sperm's intracellular calcium content. plos.org

Immune Tolerance in Pregnancy: During pregnancy, the maternal immune system must tolerate the semi-allogeneic fetus. Beta-defensins are believed to be important mediators in this process. nih.govphysiology.org They are involved in the complex dialogue between the maternal and fetal tissues, potentially helping to dampen the maternal immune response to fetal antigens. nih.govphysiology.org Specifically, hBD-3 is expressed in the trophoblast and decidua—the fetal and maternal components of the placenta. frontiersin.org Its presence suggests a physiological role in maintaining innate immune defense at this critical interface while also contributing to the necessary immune tolerance for a successful pregnancy. frontiersin.org

Table 2: Summary of this compound Roles in Reproduction

Process Location Specific Function Supporting Evidence Citations
Sperm Maturation Epididymis Essential for sperm motility, capacitation, and preventing premature acrosome reaction. High expression in the epididymis; gene deletion in mice causes infertility and sperm defects. nih.govoup.comd-nb.infoplos.org

| Immune Tolerance in Pregnancy | Maternal-Fetal Interface (Trophoblast, Decidua) | Dampens maternal immune response to the fetus, contributing to tolerance. | Expression in placental tissues; involvement in immune-reproductive system cross-talk. | nih.govphysiology.orgfrontiersin.org |

Role in Neuroimmune Function

Emerging evidence suggests that beta-defensins, including hBD-3, contribute to the complex interplay between the nervous and immune systems. oup.comscispace.com The central nervous system (CNS) is no longer viewed as entirely immune-privileged, and peptides like hBD-3 are now recognized as potential modulators of neuroinflammation. nih.govresearchgate.net

Beta-defensins are expressed by key cells within the CNS, such as astrocytes, microglia, and the epithelial cells of the choroid plexus. nih.govresearchgate.net It is hypothesized that abnormal expression of these peptides could lead to dysregulated dendritic cell activity and chronic inflammation, which are features of several neurodegenerative conditions. oup.comnih.gov HBD-3 can modulate immune signaling pathways, such as those involving Toll-like receptors (TLRs), thereby influencing both innate and adaptive immune cells within the CNS. oup.com This suggests that hBD-3 could play a dual role, either contributing to or helping to resolve neuroinflammatory processes depending on the context. oup.comscispace.com

Table 3: this compound in Neuroimmune Function

Aspect Details Potential Implication Citations
Cellular Expression in CNS Expressed by astrocytes, microglia, and choroid plexus epithelium. Acts as a local modulator of the immune response within the brain. scispace.comnih.govresearchgate.net
Immunomodulation Modulates Toll-like receptor (TLR) signaling (e.g., TLR4). Influences the activity of dendritic cells and the balance of inflammatory responses. oup.com

| Role in Disease | Dysregulated expression is hypothesized to be involved in neurodegenerative diseases and traumatic brain injury. | May contribute to chronic neuroinflammation or represent a protective response. | oup.comscispace.comnih.gov |

Modulation of Cell Death Pathways

Human beta-defensin 3 has been shown to exert complex and sometimes opposing effects on programmed cell death pathways, such as apoptosis. This function is highly context-dependent, varying between immune cells and pathogenic or cancerous cells.

In some contexts, hBD-3 can be protective against apoptosis. It is the most potent of the human beta-defensins in this regard, capable of inhibiting apoptosis in human neutrophils. frontiersin.org This anti-apoptotic effect is achieved by downregulating the pro-apoptotic protein Bid while simultaneously upregulating the anti-apoptotic protein Bcl-xL. frontiersin.org This cascade of events preserves the mitochondrial membrane potential and reduces the activity of caspase 3, a key executioner enzyme in the apoptotic pathway. frontiersin.org

Conversely, as described in the anti-tumor section, hBD-3 can also induce cell death. It triggers a form of necrotic cell death in tumor cells by causing catastrophic membrane rupture. portlandpress.com Furthermore, beta-defensins can induce apoptosis in immune cells like dendritic cells, a mechanism that may serve to curtail an inflammatory response and prevent it from becoming chronic. nih.gov

Table 4: Modulation of Cell Death by this compound

Effect Mechanism Target Cells Outcome Citations
Inhibition of Apoptosis Downregulates pro-apoptotic Bid; upregulates anti-apoptotic Bcl-xL; decreases caspase 3 activity. Neutrophils Cell survival, potential prolongation of inflammatory response. frontiersin.org
Induction of Necrosis Binds to membrane lipids (PI(4,5)P2) causing membrane permeabilization and rupture. Tumor cells Cell death, elimination of cancerous cells. oncotarget.comportlandpress.com

| Induction of Apoptosis | NFκB-dependent induction of TNF-α and TNFR2. | Dendritic Cells | Cell death, resolution of the immune response. | nih.gov |

Regulation of Beta Defensin 33 Expression in Physiological and Pathological Contexts

Inducible Expression in Response to Microbial Stimuli

The expression of hBD-3 is potently triggered by the presence of microorganisms. Epithelial cells and immune cells recognize conserved pathogen-associated molecular patterns (PAMPs) on microbes, initiating signaling cascades that lead to the transcription of the hBD-3 gene. nih.gov This mechanism ensures that the potent antimicrobial and immunomodulatory functions of hBD-3 are deployed when and where they are most needed.

Key components of bacterial cell walls are powerful inducers of beta-defensin expression. nih.gov Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and peptidoglycan (PGN), found in the cell walls of Gram-positive bacteria, are well-characterized stimuli. nih.govnih.gov The recognition of these molecules is primarily mediated by Toll-like receptors (TLRs) on host cells. nih.gov

Studies have shown that after exposure to microbe-derived molecules like LPS and PGN, both monocytes and lymphocytes stimulate the epidermal expression of hBD-3. aai.org Specifically, hBD-3 has been shown to be induced in a TLR1/2 dependent manner in human monocytes. frontiersin.orgnih.gov The interaction of these bacterial components with their respective TLRs (e.g., TLR4 for LPS, TLR2 for PGN) activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are critical for transcribing the hBD-3 gene. nih.govnih.govnih.gov

Table 1: Induction of hBD-3 by Bacterial Components

StimulusBacterial SourceHost Receptor(s)Key Signaling PathwayOutcome on hBD-3
Lipopolysaccharide (LPS)Gram-negative bacteriaTLR4NF-κB, AP-1Induction of expression
Peptidoglycan (PGN)Gram-positive bacteriaTLR2/TLR1MyD88, NF-κBInduction of expression aai.orgnih.gov

The expression of hBD-3 is also upregulated in response to non-bacterial pathogens, including viruses and fungi. nih.govnih.govimmunology.org Viral infections can trigger hBD-3 production in epithelial tissues. For instance, HIV-1 has been shown to induce the mRNA expression of hBD-3 in normal human oral epithelium. nih.gov Similarly, infection with vaccinia virus leads to induced expression of hBD-3 in primary keratinocytes. nih.gov This induction is a critical part of the host's innate defense against viral replication and spread. nih.gov

Fungal pathogens also stimulate hBD-3 expression. nih.gov The immune system recognizes fungal cell wall components, leading to the activation of innate immune cells like dendritic cells and macrophages. immunology.org This recognition, mediated by pattern recognition receptors (PRRs), initiates signaling that drives adaptive immunity and the production of antimicrobial peptides, including beta-defensins. immunology.orgfrontiersin.org

Bacterial Components (e.g., LPS, PGN)

Induction by Pro-Inflammatory Cytokines

During an inflammatory response, host immune cells release signaling molecules called cytokines. Several pro-inflammatory cytokines are potent inducers of hBD-3 expression, linking the innate immune response to the adaptive immune system and amplifying the local antimicrobial barrier. frontiersin.orgnih.gov

The expression of hBD-3 is significantly upregulated by a number of key pro-inflammatory cytokines. frontiersin.org Tumor necrosis factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), central mediators of inflammation, have been shown to induce hBD-2 and hBD-3 expression in various epithelial cells. aai.orgnih.gov This induction often occurs through the activation of the NF-κB signaling pathway. researchgate.net

Cytokines associated with T-helper 17 (Th17) cells, such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22), are also powerful inducers of beta-defensin expression at mucosal surfaces. frontiersin.orgnih.govnih.gov IL-17 and IL-22 can act synergistically to enhance the expression of antimicrobial peptides, including beta-defensins, in keratinocytes. nih.gov IL-22, in particular, is known to promote tissue integrity and upregulate innate immune responses in non-immune cells. frontiersin.org The induction of hBD-3 by these cytokines is a crucial mechanism for maintaining mucosal barrier function and host defense against extracellular pathogens. nih.gov

Table 2: Induction of hBD-3 by Pro-Inflammatory Cytokines

CytokinePrimary Source CellsEffect on hBD-3 ExpressionContext
IL-1β Monocytes, MacrophagesUpregulation frontiersin.orgGeneral inflammation, bacterial infection aai.org
TNF-α Macrophages, T-cellsUpregulation frontiersin.orgGeneral inflammation, bacterial infection nih.gov
IL-17 Th17 cellsUpregulation frontiersin.orgMucosal immunity, fungal and bacterial defense nih.govnih.gov
IL-22 Th17, Th22, ILCsUpregulation frontiersin.orgBarrier defense, tissue regeneration nih.govfrontiersin.org

Influence of Micronutrients and Metabolites

The regulation of hBD-3 expression is not solely dependent on external microbial or inflammatory signals. Endogenous factors, including micronutrients, can also modulate its production, highlighting a link between nutritional status and innate immune readiness.

Vitamin D, a pro-hormone known for its role in calcium homeostasis, also has significant immunomodulatory functions. nih.govnih.gov The active form of vitamin D, 1,25-dihydroxyvitamin D3, exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor to regulate gene expression. nih.govnih.gov Studies have shown that vitamin D can influence the expression of beta-defensins. nih.gov Specifically, research has indicated that vitamin D can promote the production of hBD-3 while reducing the levels of pro-inflammatory cytokines in certain contexts. nih.gov For example, in human gingival fibroblasts, vitamin D3 was found to diminish the inflammatory increase in hBD-2 and hBD-3 induced by TNF-α and P. gingivalis-LPS. nih.gov This suggests a complex, context-dependent regulatory role for vitamin D in balancing inflammatory responses and antimicrobial peptide expression.

Regulation by Isoleucine

The essential amino acid L-isoleucine has been identified as a specific inducer of beta-defensin expression. nih.gov Studies have shown that L-isoleucine can provoke epithelial cells to increase their production of these antimicrobial peptides. nih.gov This induction is a transcriptional event that involves the activation of the NF-κB/rel family of transcription factors. nih.gov

In bovine kidney epithelial cells, L-isoleucine was found to induce β-defensin expression by as much as 10- to 12-fold, with peak activity observed at concentrations between 3.12 µg/ml and 12.5 µg/ml. nih.gov In contrast, its stereoisomer, D-isoleucine, was significantly less potent. nih.gov Research on human pulmonary epithelial cells (A549 cell line) has also demonstrated that L-isoleucine stimulation leads to an increased expression of human beta-defensin 2 (HBD-2), a homolog of murine BD-3. nih.gov This effect was also observed in vivo in the lungs of non-infected mice following intratracheal instillation of L-isoleucine, which efficiently induced both murine beta-defensin 3 (mBD-3) and 4 (mBD-4). nih.gov The ability of isoleucine to enhance the expression of various beta-defensins, including porcine β-defensin-1 (pBD-1), pBD-2, and pBD-3, highlights its potential role in modulating intestinal immune function. mdpi.com

Regulation by Butyrate (B1204436)

Butyrate, a short-chain fatty acid produced through bacterial fermentation in the gut, is another key regulator of beta-defensin expression. It functions as a histone deacetylase (HDAC) inhibitor, which can influence gene expression. mdpi.comnih.gov

In bovine mammary epithelial cells, sodium butyrate has been shown to induce the mRNA expression of β-defensins. mdpi.com This induction can occur through multiple pathways, including the stimulation of the TLR2/p38 pathway, leading to the activation of transcription factors like AP-1. mdpi.com Furthermore, butyrate's role as an HDAC inhibitor leads to histone acetylation, which enhances the expression of β-defensins. mdpi.com In porcine kidney cells, sodium butyrate augmented the expression of several porcine beta-defensins, including pBD3. nih.gov Interestingly, while butyrate is a potent inducer of a subset of defensins, this regulation is cell-specific and not all defensins are affected. plos.org For instance, in chickens, dietary supplementation with butyrate led to a significant increase in defensin (B1577277) gene expression in the cecum. plos.orgphysiology.org However, in bovine rumen epithelium, infusion with butyrate resulted in the downregulation of certain beta-defensins. physiology.org

Tissue-Specific and Cell-Type Specific Expression Patterns

Beta-defensins are primarily expressed by epithelial cells and certain immune cells, forming a critical first line of defense at mucosal surfaces. frontiersin.orgspandidos-publications.com

Epithelial Tissues

Beta-defensins are widely expressed in various epithelial tissues that are exposed to the external environment. This includes the skin, as well as the linings of the gastrointestinal, respiratory, and reproductive tracts. frontiersin.orgpnas.orgmdpi.com

Skin: Human beta-defensin 3 (HBD-3) was first isolated from human psoriatic scales. frontiersin.orgpeptide.co.jp

Gastrointestinal Tract: Beta-defensins are expressed by enterocytes in both the small and large intestines. frontiersin.org In cattle, β-defensin mRNA is found at higher levels in tissues constantly exposed to microorganisms, and its expression is induced in the ileal mucosa during certain chronic infections. pnas.org

Respiratory Tract: Expression of beta-defensins has been identified in the trachea and bronchi. frontiersin.orgpnas.org In bovine models, a significant upregulation of β-defensin message was observed in respiratory epithelium following acute infection. pnas.org

Reproductive Tract: Beta-defensins are strongly and constitutively expressed in the reproductive tract. frontiersin.org HBD-1, -2, and -3 have been identified in the endometrium, vagina, cervix, placenta, chorionic trophoblasts, and amniotic epithelium. frontiersin.orgmdpi.comfrontiersin.org

Immune Cells

In addition to epithelial cells, beta-defensins are also expressed by various immune cells, where they contribute to both innate and adaptive immune responses.

Monocytes and Macrophages: Beta-defensins are highly expressed in monocytes and macrophages, which can migrate to sites of infection, such as the mammary gland during mastitis. mdpi.comphysiology.org Human beta-defensin 3 (HBD-3) has been shown to induce the expression of co-stimulatory molecules on human monocytes in a TLR1/2-dependent manner. physiology.orgnih.gov

Neutrophils: Defensins are found in the granules of neutrophils and play a role in non-oxidative microbial killing. physiology.orgpnas.org

Dysregulation in Disease States (excluding human clinical trials)

Altered expression of beta-defensins is associated with various inflammatory conditions, highlighting their role in the pathogenesis of these diseases.

Altered Expression in Inflammatory Conditions

The expression of beta-defensins is often upregulated as part of the inflammatory response. aai.org For example, pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ can induce the expression of these antimicrobial peptides. nih.govpeptide.co.jp

In bovine models, the expression of several epithelial β-defensins is induced or up-regulated during inflammation. aai.org For instance, increased expression of β-defensin has been noted in the ileal mucosa during chronic infection with Mycobacterium paratuberculosis and in the bronchial epithelium after acute infection with Pasteurella haemolytica. pnas.org In humans, HBD-2 is expressed by intestinal epithelial cells in response to bacterial infection and is found in the epithelium of inflamed colonic mucosa. aai.org Changes in beta-defensin 3 levels have also been reported in various infectious and inflammatory conditions. nih.gov

Changes in Expression in Cancerous Tissues

The expression profile of Beta-defensin 33 in neoplastic tissues is complex and highly dependent on the specific type of cancer. nih.gov Research indicates that dysregulation of hBD-3 is not uniform across all malignancies, with studies reporting both significant overexpression and underexpression depending on the anatomical location and cellular origin of the tumor. nih.govresearchgate.net

In several types of epithelial cancers, hBD-3 is markedly upregulated. This is particularly evident in oral squamous cell carcinoma (OSCC) and cervical cancer. nih.gov Multiple transcriptional and immunohistochemical studies have confirmed that hBD-3 mRNA and peptide levels are higher in OSCC lesions compared to healthy oral tissue from the same individuals. nih.gov This elevated expression is often localized to the cytoplasm of the malignant epithelial cells. nih.gov The induction of hBD-3 in OSCC has been linked to the activation of the epidermal growth factor receptor (EGFR) pathway, a process that is frequently amplified in these cancers. nih.gov Similarly, in cervical cancer, hBD-3 expression is elevated and positively correlates with the progression of the disease. nih.gov Evidence suggests this upregulation may be driven by the human papillomavirus (HPV) oncoprotein E6, which is a primary etiological agent in many cervical and oropharyngeal cancers. nih.gov

Conversely, in the context of colon cancer, the expression pattern of hBD-3 is notably different. Studies have reported that hBD-3 is underexpressed in colon cancer tissues compared to normal tissues. researchgate.net Interestingly, hBD-3 expression is not typically detected in the colon cancer cells themselves but rather in tumor-infiltrating monocytes. spandidos-publications.comnih.gov Some research suggests that hBD-3 produced by these immune cells may inhibit the migration of colon cancer cells, indicating a potential tumor-suppressive role in this context. spandidos-publications.comnih.gove-ceo.org Cancer-specific loss of beta-defensin expression has also been noted in other malignancies, such as renal cell carcinoma and prostate cancer. e-ceo.org

This tissue-specific differential expression highlights the multifaceted role of this compound in oncology, acting as a potential oncogene in some contexts and a tumor suppressor in others.

Table 1: Expression of this compound in Various Cancerous Tissues

Cancer TypeChange in ExpressionKey Research FindingsReference
Oral Squamous Cell Carcinoma (OSCC)UpregulatedhBD-3 mRNA and peptide levels are frequently overexpressed compared to healthy controls. Expression is linked to EGFR pathway activation. nih.gov
Cervical CancerUpregulatedExpression is elevated and correlates with disease progression. Potentially regulated by HPV E6 oncoprotein via p53. nih.govnih.gov
Colon CancerDownregulated / Not Expressed in Cancer CellsExpressed in tumor-infiltrating monocytes, not in cancer cells. May inhibit cancer cell migration. mRNA expression is suppressed in cancer tissue vs. normal tissue. nih.govresearchgate.netspandidos-publications.com
Renal Cell CarcinomaDownregulatedCancer-specific loss of beta-defensin expression has been detected. e-ceo.org
Prostate CancerDownregulatedCancer-specific loss of beta-defensin expression has been detected. e-ceo.org

Impact of Systemic Factors (e.g., hyperglycemia)

Systemic metabolic conditions can significantly influence the expression of innate immune molecules, including this compound. Hyperglycemia, the hallmark of diabetes mellitus, has been shown to modulate the expression of beta-defensins, thereby potentially compromising mucosal host defense. nih.gov

Research focusing on the effect of high-glucose environments has revealed a differential impact on various defensins. While hyperglycemia has been observed to increase the expression of human beta-defensin 1 (hBD-1), it has the opposite effect on hBD-3. nih.govresearchgate.net In vitro studies using keratinocytes exposed to high-glucose conditions demonstrated a reduction in hBD-3 expression. nih.gov This downregulation is reportedly caused by the inhibition of the p38 Mitogen-activated Protein Kinase (p38MAPK) signaling pathway. nih.gov

This finding is corroborated by studies in animal models and observations in patients with diabetes. In a study involving a mouse model of type 2 diabetes and stress, the expression of mouse beta-defensin-3 was found to be lower in the esophagus of diabetic mice compared to non-diabetic controls. scienceopen.com Furthermore, decreased levels of hBD-3 have been detected in the saliva of patients with both type 1 and type 2 diabetes, suggesting that the systemic condition of hyperglycemia leads to a widespread reduction in the availability of this crucial antimicrobial peptide in the oral cavity. researchgate.net This impairment of hBD-3 expression under hyperglycemic conditions may contribute to the increased susceptibility to infections observed in individuals with poorly controlled diabetes. plos.org

Table 2: Influence of Hyperglycemia on this compound Expression

Model/SystemExperimental ConditionEffect on this compound ExpressionProposed MechanismReference
Human KeratinocytesHigh-glucose environmentDecreasedInhibition of p38MAPK signaling pathway nih.gov
Diabetic Mice (NSY/Hos)Type 2 Diabetes with hyperglycemia and stressDecreased (in esophagus)Associated with systemic condition and stress-induced glucocorticoids scienceopen.com
Patients with DiabetesType 1 and Type 2 DiabetesDecreased (in saliva)Systemic effect of chronic hyperglycemia researchgate.net

Compound Glossary

Methodological Approaches in Beta Defensin 33 Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular mechanisms of hBD-3 action at the cellular level. These systems allow for controlled experiments to investigate specific interactions and signaling pathways.

A diverse range of cell culture systems is employed to study the expression, regulation, and function of hBD-3.

Epithelial Cell Lines: Keratinocyte cell lines, such as HaCaT and the NIKS human keratinocyte cell line, are frequently used to study the induction of hBD-3 expression in response to pathogens like Mycobacterium leprae and to create bioengineered skin tissues that constitutively express hBD-3. plos.orgnih.gov Gastric epithelial cell lines, including AGS and MKN-45, are utilized to investigate hBD-3 release upon infection with Helicobacter pylori. oup.com Lung epithelial cells (A549) are employed to study hBD-3's role in respiratory infections and its interaction with viral pathogens like human respiratory syncytial virus (RSV). frontiersin.org Intestinal epithelial cell lines, such as Caco-2, have been genetically modified to stably express hBD-3 to examine its role in gut immunity and barrier function against pathogens like Salmonella typhimurium and Candida albicans. frontiersin.org

Primary Immune Cells: Primary cells provide a more physiologically relevant model for studying immune responses. Bone marrow-derived macrophages (BMDMs) from mice are used to investigate the anti-inflammatory properties of hBD-3 and its influence on macrophage polarization. biorxiv.org These cells are crucial for understanding how hBD-3 modulates the response to bacterial components like lipopolysaccharide (LPS). nih.gov

Co-culture systems are instrumental in mimicking the complex interplay between host cells and pathogens.

Three-Dimensional (3D) Co-culture Models: A notable example is the 3D co-culture model of gingival epithelial cells and fibroblasts. plos.orgresearchgate.net This model, often stimulated with lipopolysaccharide (LPS) from periodontal pathogens like Aggregatibacter actinomycetemcomitans, allows for the investigation of the synergistic anti-inflammatory effects of hBD-3 and other antimicrobial peptides like LL-37. plos.org These 3D structures better represent the tissue architecture and cell-cell interactions found in vivo.

Infection of Monolayer Cultures: A common approach involves infecting various cell lines with specific pathogens. For instance, gastric epithelial cells are co-cultured with H. pylori to study the time-dependent expression of hBD-3. oup.com Similarly, keratinocytes are incubated with M. leprae sonicate to assess the dose-dependent induction of hBD-3. plos.org These experiments are vital for understanding the initial host response to infection.

A battery of biochemical and biophysical assays is employed to quantify the diverse activities of hBD-3.

Antimicrobial Assays: The direct microbicidal activity of recombinant or synthetic hBD-3 is tested against a broad spectrum of microbes, including bacteria (Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans). nih.govasm.org These assays, often involving broth microdilution or radial diffusion, determine the minimum inhibitory concentration (MIC) and are crucial for characterizing its antimicrobial potency. nih.gov

Chemotaxis Assays: The ability of hBD-3 to attract immune cells is a key aspect of its immunomodulatory function. nih.gov Transwell migration assays are used to measure the chemotactic activity of hBD-3 towards monocytes, lymphocytes, and dendritic cells, often by assessing its interaction with chemokine receptors like CCR6 and CCR2. nih.gov

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-8) and hBD-3 itself in cell culture supernatants or tissue homogenates. plos.orgmybiosource.commybiosource.com This allows researchers to assess the pro- or anti-inflammatory effects of hBD-3 in various contexts. Multiplex ELISA arrays can simultaneously measure a wide range of cytokines, providing a comprehensive profile of the inflammatory response. plos.org

Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and light scattering have been used to determine the solution structure of hBD-3 and to show that it can form dimers in solution. rcsb.org Molecular dynamics simulations are employed to study the interaction of hBD-3 with lipid bilayers, providing insights into its membrane-disrupting mechanism. acs.org

Table 1: Summary of In Vitro Methodologies in hBD-3 Research

Methodological Category Specific Technique/Model Application in hBD-3 Research Key Findings
Cell Culture Systems Keratinocyte cell lines (e.g., HaCaT, NIKS) Studying induction by pathogens, creating bioengineered tissues. plos.orgnih.gov M. leprae induces hBD-3 expression; engineered tissue reduces bacterial growth. plos.orgnih.gov
Lung epithelial cells (A549) Investigating role in respiratory infections. frontiersin.org hBD-3 activates β-catenin signaling during RSV infection. frontiersin.org
Primary bone marrow-derived macrophages (BMDMs) Analyzing immunomodulatory effects. biorxiv.org hBD-3 limits classical macrophage activation. biorxiv.org
Co-culture Systems 3D gingival epithelial/fibroblast model Assessing synergistic anti-inflammatory activity. plos.org hBD-3 and LL-37 synergistically reduce inflammatory cytokines. plos.org
Infection of epithelial monolayers Modeling host-pathogen interactions. oup.com H. pylori infection upregulates hBD-3 expression. oup.com
Biochemical/Biophysical Assays Antimicrobial assays (e.g., MIC determination) Quantifying microbicidal activity. nih.gov hBD-3 has broad-spectrum activity against bacteria and fungi. nih.govasm.org
Chemotaxis assays (e.g., Transwell) Measuring immune cell recruitment. nih.gov hBD-3 attracts monocytes and lymphocytes via chemokine receptors. nih.gov
Cytokine quantification (e.g., ELISA) Assessing inflammatory responses. plos.orgmybiosource.com hBD-3 can modulate the secretion of various pro- and anti-inflammatory cytokines. plos.org
NMR Spectroscopy Determining protein structure. rcsb.org Revealed the 3D structure and dimerization capacity of hBD-3. rcsb.org
Molecular Dynamics Simulations Modeling membrane interactions. acs.org Provides insights into how hBD-3 disrupts bacterial membranes. acs.org

Co-culture Systems for Host-Pathogen Interactions

In Vivo Animal Models

Animal models are indispensable for studying the physiological and pathological roles of beta-defensins in a whole-organism context, bridging the gap between in vitro findings and clinical relevance.

Genetically engineered mouse models have been pivotal in understanding the in vivo functions of beta-defensins.

Transgenic Models: Transgenic animals are created to overexpress a specific defensin (B1577277). For example, transgenic mice expressing a canine beta-defensin have been used to study its effects on pigmentation. nih.gov Transgenic cattle expressing hBD-3 have been generated to assess their resistance to Mycobacterium bovis infection. mdpi.comresearchgate.net Similarly, transgenic goats have been produced to secrete recombinant hBD-3 in their milk to test its antibacterial activity against mastitis-causing bacteria. plos.org

Gene Knockout Models: Mice with a targeted deletion of a specific defensin gene (knockout mice) are crucial for determining its non-redundant roles in host defense. Mice homozygous for a knockout allele of Defb3 (the mouse ortholog of hBD-3) show increased susceptibility to keratitis induced by P. aeruginosa or F. solani. jax.org Knockout mice for the orthologous gene of hBD-3 also demonstrate an increased acute inflammatory response to lipopolysaccharide, highlighting its role in modulating inflammation. biorxiv.org

Infection models in animals are used to evaluate the protective efficacy of beta-defensins against various pathogens.

Wound Infection Models: Preclinical large-animal models, such as pigs, are used to study the effect of hBD-3 on infected wounds. researchgate.net In a diabetic pig model, wounds inoculated with S. aureus and treated with an adenoviral vector expressing hBD-3 showed significantly accelerated wound closure and reduced bacterial load. researchgate.net

Burn Infection Models: An infected murine burn model is used to test the antimicrobial activity of bioengineered skin substitutes expressing hBD-3. These studies have shown a significant reduction in the growth of S. aureus in vivo. nih.gov

Systemic and Localized Infection Models: Mice are used in a variety of infection models. For instance, after intratracheal instillation of P. aeruginosa, the expression of mouse beta-defensin 3 is significantly upregulated in the airways. nih.gov In a bovine herpesvirus 1 (BoHV-1) challenge model in cattle, the inclusion of a bovine beta-defensin in a DNA vaccine was shown to enhance cell-mediated immune responses. asm.org

Table 2: Summary of In Vivo Methodologies in Beta-Defensin Research

Methodological Category Specific Model Application in Beta-Defensin Research Key Findings
Transgenic Models Transgenic cattle expressing hBD-3 Assessing resistance to bovine tuberculosis. mdpi.comresearchgate.net Reduced susceptibility to Mycobacterium bovis infection. researchgate.net
Transgenic goats expressing hBD-3 Evaluating antibacterial activity in milk. plos.org Milk from transgenic goats showed activity against mastitis-causing bacteria. plos.org
Gene Knockout Models Defb3 knockout mice Determining in vivo function in host defense. biorxiv.orgjax.org Increased susceptibility to infections and altered inflammatory responses. biorxiv.orgjax.org
Infection Models Infected diabetic wound model (pigs) Evaluating therapeutic potential in wound healing. researchgate.net hBD-3 expression promoted wound closure and reduced bacterial load. researchgate.net
Infected murine burn model Testing antimicrobial efficacy of bioengineered tissue. nih.gov Sustained hBD-3 delivery reduced S. aureus growth. nih.gov
Respiratory infection model (mice) Studying induction during lung infection. nih.gov P. aeruginosa infection upregulated mBD-3 expression in the lungs. nih.gov
Viral challenge model (cattle) Assessing adjuvant potential in vaccines. asm.org Co-administration with a viral antigen enhanced cell-mediated immunity. asm.org

Inflammation Models

The immunomodulatory properties of Beta-defensin 33 (DEFB33), also known as human beta-defensin 3 (hBD-3), have been investigated using various inflammation models. These models are crucial for understanding the peptide's role in both promoting and suppressing inflammatory responses, a characteristic often described as dichotomous. nih.govfrontiersin.org

One area of focus has been the response to bacterial components like lipopolysaccharide (LPS). Studies have utilized in vitro models with macrophages to demonstrate that hBD-3 can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) when stimulated with LPS. nih.govnih.gov This suggests an anti-inflammatory role for hBD-3 in the presence of bacterial triggers. nih.gov The mechanism for this immunosuppressive effect is thought to involve the specific targeting of Toll-like receptor (TLR) signaling pathways, leading to the transcriptional repression of pro-inflammatory genes. nih.gov

In vivo studies have corroborated these findings. For instance, in a mouse model, the co-injection of hBD-3 with LPS resulted in significantly lower circulating levels of TNF-α compared to mice that received only LPS. nih.gov This highlights the potential of hBD-3 to mitigate systemic inflammatory responses. nih.gov

Furthermore, the synergistic anti-inflammatory activity of hBD-3 with other antimicrobial peptides, such as cathelicidin (B612621) (LL-37), has been explored. A three-dimensional co-culture model of gingival epithelial cells and fibroblasts stimulated with Aggregatibacter actinomycetemcomitans LPS was used to show that the combination of hBD-3 and LL-37 synergistically reduced the secretion of several pro-inflammatory cytokines, including GRO-alpha, G-CSF, IP-10, IL-6, and MCP-1. plos.org

Conversely, some studies have reported pro-inflammatory effects of hBD-3. In human monocytes, hBD-3 has been shown to increase the expression of IL-1β, IL-6, and IL-8 through a TLR1/2-dependent mechanism. nih.gov Similarly, research has indicated that hBD-3 can mediate the activation of the transcription factor NF-κB through TLR1 and TLR2 in engineered embryonic kidney cells. frontiersin.org

Table 1: Inflammation Models in this compound Research

ModelCell/Animal TypeStimulusKey FindingsReference
In vitro Macrophage CultureMouse and Human MacrophagesLPShBD-3 suppressed the induction of TNF-α and IL-6. nih.gov
In vivo Systemic InflammationMouseLPS (intraperitoneal injection)Co-injection with hBD-3 significantly lowered circulating TNF-α levels. nih.gov
3D Gingival Mucosa Co-cultureGingival Epithelial Cells and FibroblastsA. actinomycetemcomitans LPShBD-3 and LL-37 acted synergistically to reduce the secretion of multiple pro-inflammatory cytokines. plos.org
In vitro Monocyte CultureHuman MonocyteshBD-3Increased protein levels of IL-1β, IL-6, and IL-8 via a TLR1/2 mechanism. nih.gov
Engineered Embryonic Kidney CellsHuman Embryonic Kidney CellshBD-3Mediated NF-κB activation dependent on TLR1 and TLR2 expression. frontiersin.org

Wound Healing Models

The role of this compound (hBD-3) in the complex process of wound healing has been extensively studied using various in vivo and in vitro models. These studies have consistently demonstrated that hBD-3 accelerates wound closure and tissue regeneration. researchgate.netnih.govresearchgate.net

In vivo research often employs excisional wound models in animals. For example, studies on diabetic pigs with Staphylococcus aureus-infected wounds have shown that the application of hBD-3 significantly promotes wound closure and reduces the bacterial load. researchgate.net In these models, excisional wounds are created, and the effects of hBD-3 on re-epithelialization, wound contraction, and angiogenesis are analyzed. researchgate.net Another common model involves full-thickness skin wounds on the backs of mice, where topical application of hBD-3 has been observed to accelerate healing. nih.govresearchgate.net

These in vivo models allow for the assessment of various aspects of wound healing. For instance, following hBD-3 treatment, an early accumulation of neutrophils and macrophages at the wound site is observed, which is followed by a reduction in these phagocytes a few days later. nih.govfrontiersin.org Additionally, hBD-3-treated wounds exhibit an increased number of fibroblasts and newly formed blood vessels. nih.govfrontiersin.org

In vitro models are also crucial for dissecting the cellular and molecular mechanisms by which hBD-3 promotes wound healing. These studies often utilize human fibroblasts, a key cell type in the healing process. nih.gov Research has shown that hBD-3 enhances the migration and proliferation of human fibroblasts and stimulates the secretion of angiogenic growth factors such as fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF). nih.govresearchgate.net The signaling pathways involved in these processes have also been investigated, with evidence pointing to the involvement of the fibroblast growth factor receptor 1 (FGFR1)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. nih.govresearchgate.net

Table 2: Wound Healing Models in this compound Research

ModelAnimal/Cell TypeKey FindingsReference
Infected Diabetic WoundsYorkshire PigshBD-3 expression significantly promoted wound closure and reduced bacterial load. researchgate.net
Full-Thickness Skin WoundsC57BL/6 MiceTopical hBD-3 treatment accelerated wound healing, increased fibroblasts and new vessels, and enhanced angiogenic growth factor expression. nih.govresearchgate.net
In vitro Fibroblast CultureHuman FibroblastshBD-3 induced migration, proliferation, and secretion of angiogenic growth factors (FGF, PDGF, VEGF) via the FGFR1/JAK2/STAT3 pathway. nih.govresearchgate.net
In vitro Keratinocyte CultureHuman KeratinocyteshBD-3 promotes keratinocyte proliferation and migration. nih.govfrontiersin.org

Molecular and Genetic Techniques

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing, Microarray)

The expression of the gene encoding this compound (DEFB33) is tightly regulated and can be induced by various stimuli. Several molecular techniques are employed to study its gene expression, including reverse transcription-quantitative polymerase chain reaction (RT-qPCR), RNA sequencing (RNA-Seq), and microarray analysis.

RT-qPCR is a widely used method to quantify the mRNA levels of DEFB33 in different tissues and cell types under various conditions. For instance, RT-PCR has been used to demonstrate the preferential expression of rat beta-defensin transcripts in the male reproductive tract, particularly the epididymis and testis. physiology.org It has also been used to validate the induction of defensin genes, including a human beta-defensin, in oral immortalized fibroblasts exposed to heat-killed C. albicans. scielo.br The relative changes in gene expression are often calculated using the ΔΔCt method, with a housekeeping gene like GAPDH used for normalization. nih.gov

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique has been instrumental in understanding the global transcriptional effects of hBD-3. In one study, microarrays were used to examine the effect of hBD-3 on gene transcription in TLR4-stimulated macrophages. The results showed that hBD-3 inhibits the transcription of pro-inflammatory genes, with a significant enrichment of genes involved in the positive regulation of NF-κB. nih.gov cDNA microarrays have also been used to profile the expression of defensin genes in oral fibroblasts in response to C. albicans, identifying several beta-defensins as being upregulated. scielo.br

RNA sequencing (RNA-Seq) provides a comprehensive and highly sensitive method for analyzing the transcriptome. In a study on early-stage tongue cancer, RNA-Seq data was used to compare the gene expression profiles of tumors with and without lymph node metastasis. This analysis identified several defensin genes, including DEFB103B (a human beta-defensin), as being differentially expressed, suggesting their potential as biomarkers. nih.gov

Protein Expression and Localization Techniques (e.g., Western Blot, Immunohistochemistry, Immunofluorescence)

Determining the expression levels and subcellular localization of the this compound (hBD-3) protein is crucial for understanding its biological functions. Several protein detection techniques are commonly used in this research.

Western blotting is a standard method to detect and quantify the hBD-3 protein in cell lysates and tissue extracts. This technique has been used to show that treatment of lung epithelial cells with purified hBD-3 leads to an enhanced level of β-catenin protein. frontiersin.org It has also been employed to analyze the expression of hBD-3 in various tissues and to verify the specificity of antibodies raised against the peptide. oup.com

Immunohistochemistry (IHC) allows for the visualization of hBD-3 protein expression within the context of tissue architecture. IHC has been used to localize hBD-3 in the epithelial cells of the epididymis and to observe its presence in cancer tissue. nih.govoup.commdpi.com In wound healing studies, IHC has been used to identify the presence of neutrophils and macrophages in wound areas by staining for markers like MPO and Iba1, respectively. frontiersin.org

Immunofluorescence (IF) provides a higher resolution localization of proteins within cells. This technique has been used to show the nuclear localization of both IL-33 and phosphorylated STAT3 in keratinocytes activated with HB-EGF. nih.gov In the context of hBD-3 research, IF has been used to demonstrate the subcellular localization of the peptide, for example, on the outer acrosomal membrane of spermatozoa from the initial segment of the epididymis. oup.com

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a powerful tool for studying the transcriptional regulation of the this compound gene. These assays involve linking the promoter region of the gene to a reporter gene, such as luciferase, and then measuring the reporter gene's activity as an indicator of promoter activity.

This technique has been widely used to identify the transcription factors and signaling pathways that regulate beta-defensin gene expression. For example, luciferase reporter assays have been used to show that the promoter activity of a human beta-defensin can be induced by activators of the farnesoid X receptor (FXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov

In studies of the innate immune response, reporter gene assays have demonstrated that the induction of tracheal antimicrobial peptide (a beta-defensin) by LPS is mediated by sequences in the 5' flanking region of the gene containing binding sites for NF-κB and nuclear factor interleukin-6 (NF IL-6). nih.gov Similarly, in human amniotic epithelial cells, LPS treatment led to high luciferase expression driven by the wild-type beta-defensin 2 promoter, an effect that was diminished when NF-κB binding sites were mutated. mdpi.com

Reporter gene assays have also been instrumental in elucidating the signaling pathways activated by hBD-3. For instance, A549 lung epithelial cells transfected with a TOP-Flash luciferase reporter plasmid, which contains a promoter responsive to TCF/LEF transcription factors, showed that purified hBD-3 can activate β-catenin-mediated transcriptional activity. frontiersin.org

Gene Editing Technologies (e.g., CRISPR/Cas9)

The advent of gene editing technologies, particularly the CRISPR/Cas9 system, has opened up new avenues for investigating the function of genes like this compound. CRISPR/Cas9 allows for the precise modification of the genome, including gene knockout, knock-in, and specific sequence alterations. nih.govnih.gov

The CRISPR/Cas9 system consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the nuclease to a specific target DNA sequence. mdpi.com Upon binding, Cas9 creates a double-strand break (DSB) in the DNA, which is then repaired by the cell's natural repair mechanisms, often leading to insertions or deletions that can disrupt gene function. mdpi.com

While specific examples of using CRISPR/Cas9 to directly edit the this compound gene in published research are not yet widespread, the technology holds immense potential for future studies. For instance, creating cell lines or animal models with a knockout of the DEFB33 gene would allow researchers to definitively study the consequences of its absence on inflammatory responses, wound healing, and antimicrobial defense.

The CRISPR/Cas9 system has been successfully used to create gene-edited pigs, for example, by targeting the insertion of the porcine β-defensin 2 gene into the Rosa26 locus to ensure its stable expression. mdpi.com This demonstrates the feasibility of using this technology to manipulate defensin genes in large animal models, which could be valuable for preclinical research. As CRISPR/Cas9 technology becomes more refined and accessible, its application in studying the intricate roles of this compound is expected to grow significantly. nih.govfrontiersin.orgucl.ac.uk

Structural Biology Techniques

The elucidation of the three-dimensional structure of this compound (also known as human beta-defensin 3 or hBD-3) is fundamental to understanding its function. Various biophysical and computational methods are employed to investigate its molecular architecture, oligomeric state, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of proteins like this compound in solution, mimicking their native environment. scbt.comacs.org Studies using standard homonuclear NMR techniques have been crucial in defining the structural fold of this compound. nih.govacs.org

The solution structure of this compound reveals a well-defined tertiary architecture characterized by a short N-terminal helical segment followed by a three-stranded antiparallel β-sheet. nih.govnih.gov This β-sheet core is a conserved structural motif among β-defensins. nih.gov The structure is stabilized by three intramolecular disulfide bonds, which are critical for maintaining its canonical fold. nih.govfrontiersin.org The connectivity of these disulfide bridges in this compound is Cys¹–Cys⁵, Cys²–Cys⁴, and Cys³–Cys⁶, which is characteristic of the β-defensin family. pnas.org

Furthermore, NMR diffusion spectroscopy, in conjunction with other techniques, has shown that this compound predominantly exists as a dimer in solution, even at low concentrations. nih.govacs.org Analysis of NMR data suggests that the dimerization occurs symmetrically through the second strand (β2) of the β-sheet. nih.govacs.org This dimerization is a distinguishing feature compared to human beta-defensin 1 (hBD-1) and human beta-defensin 2 (hBD-2), which are monomeric in solution. nih.gov

Table 1: Key Structural Features of this compound Determined by NMR Spectroscopy
Structural FeatureDescriptionReference
Secondary StructureContains a short N-terminal α-helix and a three-stranded antiparallel β-sheet. nih.govnih.govnih.gov
Tertiary StructureA compact, well-defined fold stabilized by three intramolecular disulfide bonds. nih.govpnas.org
Disulfide ConnectivityCanonical β-defensin pairing: Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶. pnas.org
Oligomeric StateForms a symmetrical dimer in solution, proposed to interface via the β2 strand. nih.govacs.orgoncotarget.com
Backbone RMSDThe backbone root mean square deviation is approximately 0.616 Å, indicating a well-defined structure. nih.govacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique provides valuable insights into the structure, dynamics, and interaction of this compound with its environment, particularly with lipid membranes, complementing experimental data from methods like NMR. nih.gov

MD simulations have been employed to investigate the behavior of this compound in various forms, including monomers, dimers, and even tetramers, when interacting with different model lipid bilayers. nih.govacs.orgresearchgate.net These simulations can predict the stability of such oligomeric structures. For instance, all-atom MD simulations predicted a stable tetramer structure of a this compound analogue in water over a 400-nanosecond simulation period. acs.orgresearchgate.net

When studying the interaction with membranes, coarse-grained MD simulations are often used to sample longer timescales. nih.gov Key findings from these simulations include:

Membrane Disruption: The presence of this compound, particularly in its oligomeric forms, can cause significant local thinning of the lipid bilayer. acs.orgresearchgate.net

Peptide Dynamics: Simulations have observed the rotation and stretching of this compound oligomers within the membrane. nih.govacs.org

Lipid Reorganization: The highly cationic nature of this compound induces the reorientation of lipid headgroups. It disrupts negatively charged lipids, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), more significantly than zwitterionic lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), making the anionic membrane more disordered. acs.org

Free Energy of Translocation: By using umbrella sampling simulations, researchers can calculate the energy barrier for the peptide to cross a membrane. Results indicate that this compound faces a lower energy barrier when crossing a negatively charged membrane compared to a zwitterionic one, providing a molecular basis for its selective activity. acs.org

Table 2: Research Findings from Molecular Dynamics (MD) Simulations of this compound
Research FocusKey FindingsReference
Oligomer StabilityA tetramer form of a this compound analogue was predicted and found to be stable during 400 ns all-atom MD simulations in water. acs.orgresearchgate.net
Membrane InteractionCauses thinning of both zwitterionic and negatively charged lipid bilayers. acs.orgresearchgate.net
Lipid OrderDisrupts negatively charged POPS lipids more significantly than zwitterionic POPC lipids, leading to a less ordered membrane state. acs.org
Peptide ConformationRotation and stretching of oligomeric structures (dimers, tetramers) are observed within the lipid bilayer. nih.govresearchgate.net
Translocation EnergeticsThe free energy barrier for membrane translocation is lower for negatively charged membranes than for zwitterionic membranes. acs.org

Light Scattering Techniques

Light scattering techniques are non-invasive methods used to characterize the properties of macromolecules in solution. Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) have been instrumental in corroborating the oligomeric state of this compound. nih.gov

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. asm.orgresearchgate.net From these fluctuations, the diffusion coefficient can be calculated, which in turn allows for the determination of the particle's hydrodynamic diameter. asm.org SLS, on the other hand, measures the time-averaged intensity of scattered light to determine the weight-averaged molecular weight of the particles in solution.

In the study of this compound, both DLS and SLS were used alongside NMR diffusion spectroscopy to compare the multimeric states of the first three human β-defensins. nih.govacs.org The results from all three techniques were in agreement, providing strong evidence that this compound exists as a dimer in solution under physiological conditions. nih.gov This contrasts with hBD-1 and hBD-2, which were found to be monomeric. This capacity to form dimers is considered a key factor, along with its high positive surface charge, in its potent biological activity. nih.gov

Table 3: Comparative Analysis of Human β-Defensins using Light Scattering and NMR
CompoundOligomeric State Determined by Light Scattering & NMRReference
This compound (hBD-3)Dimer nih.govacs.org
Human beta-defensin 1 (hBD-1)Monomer nih.govacs.org
Human beta-defensin 2 (hBD-2)Monomer nih.govacs.org

Future Directions and Research Perspectives for Beta Defensin 33

Elucidating Novel Signaling Pathways and Interaction Partners

A primary area for future investigation is the detailed mapping of the signaling pathways initiated by DEFB33. While it is known that beta-defensins can interact with various receptors, the specific partners for DEFB33 remain largely uncharacterized. Human beta-defensins are known to interact with chemokine receptors like CCR2 and CCR6, as well as Toll-like receptors (TLRs) such as TLR1 and TLR2, to mediate their immunomodulatory effects. nih.govnih.govfrontiersin.org For instance, human beta-defensin 3 (hBD-3) has been shown to activate NF-κB through TLR1 and TLR2. nih.govfrontiersin.org Future studies should focus on identifying the specific receptors for DEFB33 on various cell types, including immune cells and epithelial cells.

Research should employ techniques such as co-immunoprecipitation followed by mass spectrometry to identify binding partners. This will help determine whether DEFB33 signals through established defensin (B1577277) receptors or utilizes unique pathways. For example, studies on other beta-defensins have revealed interactions with receptors like the melanocortin receptors and CXCR4. nih.govnih.gov Investigating these possibilities for DEFB33 is a logical next step. Furthermore, exploring downstream signaling cascades, such as the MAPK and NF-κB pathways, which are known to be modulated by other beta-defensins, will be crucial. frontiersin.orgpnas.org Uncovering these pathways will provide a more complete picture of how DEFB33 translates its antimicrobial activity into a coordinated host immune response.

Understanding the Full Spectrum of Immunomodulatory Effects

Beyond their direct antimicrobial properties, beta-defensins are recognized as important immunomodulators that bridge the innate and adaptive immune responses. physiology.org While some beta-defensins are known to be chemotactic for cells like T-cells, neutrophils, and dendritic cells, the specific chemotactic profile of DEFB33 is an area ripe for exploration. nih.gov

Future research should investigate the ability of DEFB33 to recruit various immune cell populations to sites of infection or injury. Moreover, its influence on cytokine and chemokine production by these cells needs to be systematically evaluated. Some beta-defensins exhibit a dual role, capable of both pro-inflammatory and anti-inflammatory actions depending on the context. nih.gov For example, hBD-3 can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov It will be important to determine if DEFB33 shares this capacity for immune suppression, which could have implications for its role in resolving inflammation.

Exploring the Interplay with Commensal Microbiota

The interaction between host defense peptides and the commensal microbiota is a critical aspect of maintaining mucosal homeostasis. Beta-defensins are key players in "farming" the microbiome, helping to shape a healthy and stable microbial community. frontiersin.org They are thought to regulate the growth of commensal bacteria, preventing overgrowth and maintaining a barrier against pathogens. nih.govfrontiersin.org

Future studies should investigate how the expression of DEFB33 is influenced by the presence of specific commensal bacteria and, in turn, how DEFB33 shapes the composition of the microbiota in different body sites. Research in germ-free animal models could elucidate the baseline expression of DEFB33 and how it changes upon colonization with specific microbial communities. nih.gov Understanding this dynamic relationship is essential, as alterations in defensin expression have been linked to dysbiosis and inflammatory conditions. tandfonline.com

Investigating the Role in Tissue-Specific Homeostasis and Regeneration

Beta-defensins are increasingly recognized for their roles in tissue homeostasis and wound healing. nih.govaai.org They can stimulate epithelial cell migration and proliferation, which are crucial for repairing damaged tissues. nih.govaai.org For example, human beta-defensin 2 has been shown to promote the migration of epithelial cells, contributing to wound closure. aai.org

Developing Advanced Research Tools and Animal Models

Progress in understanding DEFB33 will be significantly aided by the development of more sophisticated research tools. This includes the generation of high-affinity monoclonal antibodies for specific detection of the DEFB33 peptide and the creation of transgenic animal models. Knockout and conditional knockout mouse models for the Defb33 gene would be invaluable for dissecting its in vivo functions. uniprot.orgalliancegenome.org

While mouse models are frequently used, it's important to recognize that the beta-defensin gene repertoire can vary significantly between species. nih.gov Therefore, developing models in other species, such as cattle where the beta-defensin family is particularly expanded, could provide unique insights into its functions, especially in contexts like reproductive health and mastitis. physiology.orgnih.gov Additionally, the use of advanced in vitro systems, such as organoids and microfluidic "organ-on-a-chip" models, can provide more physiologically relevant platforms for studying DEFB33's interactions with host cells and microbes.

Potential for Novel Therapeutic Strategies (excluding human clinical trials)

The unique properties of beta-defensins make them attractive candidates for the development of new therapeutic agents.

The rise of antibiotic-resistant bacteria presents a major global health challenge, making the development of new antimicrobials a critical priority. Beta-defensins, including DEFB33, represent promising templates for designing novel antimicrobial agents. dntb.gov.ua Their mechanism of action, which often involves disrupting the bacterial membrane, is less likely to induce resistance compared to conventional antibiotics. mdpi.com

Future research should focus on structure-activity relationship studies to identify the key domains of the DEFB33 peptide responsible for its antimicrobial activity. physiology.org This knowledge can be used to design synthetic peptide analogs or chimeric peptides with enhanced potency, a broader spectrum of activity, and improved stability and salt resistance. frontiersin.orgnih.gov For example, research on other beta-defensins has shown that creating hybrid peptides can improve their efficacy against multidrug-resistant bacteria. frontiersin.orgnih.gov These next-generation antimicrobials could be developed for preclinical evaluation against a range of clinically relevant pathogens.

Immunomodulatory Agents for Inflammatory Diseases

Human beta-defensin 3 (hBD-3) is recognized not only for its antimicrobial properties but also for its significant immunomodulatory functions, which position it as a promising candidate for the development of novel treatments for inflammatory diseases. oup.com Traditionally considered pro-inflammatory due to its increased expression in response to pathogens and inflammatory mediators like TNF-α and IL-1β, recent research has unveiled a more complex, often anti-inflammatory, role. nih.gov This dual functionality suggests that hBD-3 can be harnessed to control and resolve inflammation, moving beyond its role as a simple antimicrobial peptide. nih.gov

The immunomodulatory capacity of hBD-3 is multifaceted, affecting both innate and adaptive immune cells. oup.com It can chemoattract various immune cells, including monocytes, macrophages, and dendritic cells, thereby linking the innate and adaptive immune systems. nih.govacs.org However, compelling evidence now points towards its ability to suppress inflammatory responses. Studies have shown that hBD-3 can inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. oup.comnih.govnih.gov This anti-inflammatory effect is significant, as demonstrated in a study where hBD-3 administration in mice reduced LPS-induced serum levels of TNF-α, suggesting a potential role in protecting against endotoxic shock. nih.govnih.gov

The mechanisms underlying hBD-3's anti-inflammatory actions are an active area of research. It has been shown to modulate Toll-like receptor (TLR) signaling pathways. oup.com For instance, hBD-3 can rapidly enter macrophages stimulated by TLR4 and dampen the expression of pro-inflammatory genes. nih.govfrontiersin.org It appears to affect pathways associated with both MyD88 and TRIF, key adaptors in TLR signaling. nih.gov This ability to suppress cytokine responses is not limited to bacterial triggers; hBD-3 also inhibits macrophage stimulation by CD40/IFN-γ. nih.gov The structural integrity of the hBD-3 peptide, particularly its canonical disulfide bonds, is crucial for this immunosuppressive effect. nih.gov These findings highlight the potential of using hBD-3 or its derivatives as therapeutic agents to temper excessive inflammation in chronic conditions like periodontitis, inflammatory bowel disease, and potentially even certain neuroinflammatory disorders. oup.comnih.gov

Table 1: Research Findings on the Immunomodulatory Effects of Beta-Defensin 3

Study FocusModel SystemKey FindingsReference(s)
Anti-inflammatory effect on macrophages Human and mouse primary macrophages; THP-1 and RAW264.7 cell lineshBD-3 inhibits the accumulation of TNF-α and IL-6 proteins in LPS-stimulated macrophages. oup.comnih.govnih.gov
In vivo anti-inflammatory activity Mouse model (intraperitoneal injection)Administration of hBD-3 significantly reduced LPS-induced serum levels of TNF-α. nih.govnih.gov
Mechanism of action Macrophage cell lineshBD-3 rapidly enters macrophages and suppresses cytokine responses by modulating TLR4 signaling pathways associated with MyD88 and TRIF. nih.govnih.govfrontiersin.org
Role in periodontitis Canine and rat models of periodontitisGene-modified periodontal ligament cells expressing hBD-3 promoted anti-inflammatory effects and suppressed inflammatory responses. nih.govspandidos-publications.com
Interaction with immune cells Human and mouse immune cellsChemoattracts monocytes, macrophages, and dendritic cells; modulates macrophage activation and orientation. nih.govacs.orgnih.gov

Biologically Inspired Compounds for Tissue Repair and Regeneration

The future of regenerative medicine may be significantly influenced by biologically inspired compounds, and beta-defensin 3 (hBD-3) stands out as a prime template for such innovations. Its role extends beyond immune defense to actively promoting tissue repair and regeneration. nih.govmdpi.com This capability is rooted in its influence on fundamental cellular processes like cell migration, proliferation, and differentiation, which are critical for healing. researchgate.net

Research has demonstrated the potent effects of hBD-3 in wound healing. It has been shown to accelerate this process by promoting angiogenesis (the formation of new blood vessels), as well as enhancing the migration and proliferation of fibroblasts, which are essential cells for creating new connective tissue. researchgate.net The mechanism for this involves the activation of specific signaling pathways, notably the Fibroblast Growth Factor Receptor (FGFR)/JAK2/STAT3 pathway. mdpi.comresearchgate.net By stimulating this pathway, hBD-3 upregulates the expression of crucial angiogenic growth factors like basic Fibroblast Growth Factor (bFGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF). researchgate.net

Furthermore, hBD-3 has shown remarkable potential in the specialized area of bone and periodontal tissue regeneration. nih.gov In studies related to periodontitis, a disease characterized by inflammation and bone loss around the teeth, hBD-3 has been found to promote the osteogenic (bone-forming) differentiation of human periodontal ligament cells. nih.gov When these cells are genetically modified to express hBD-3, they show higher levels of osteogenesis-related gene expression and calcium deposition. nih.gov In vivo studies using rat models of periodontitis have confirmed that transplanting cell sheets expressing hBD-3 can promote bone repair. nih.gov This osteogenic effect appears to be mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

The dual function of hBD-3—combating infection while simultaneously stimulating tissue regeneration—makes it an exceptionally attractive model for developing new therapeutics. spandidos-publications.com Biologically inspired compounds based on the structure and function of hBD-3 could be designed to promote healing in various contexts, from chronic skin wounds to bone defects, while also providing a protective antimicrobial shield. spandidos-publications.commdpi.com

Table 2: Research Findings on the Regenerative Effects of Beta-Defensin 3

Study FocusModel SystemKey FindingsReference(s)
Wound Healing Human fibroblasts; Mouse skin wound modelhBD-3 accelerates wound healing by promoting angiogenesis, cell migration, and proliferation. mdpi.comresearchgate.net
Signaling Pathway in Healing Human fibroblastsActivates the FGFR/JAK2/STAT3 signaling pathway, leading to increased expression of bFGF, PDGF, and VEGF. researchgate.net
Bone Repair in Periodontitis Human periodontal ligament cells (hPDLCs); Rat periodontitis modelhBD-3 gene modification promotes osteogenic differentiation of hPDLCs and enhances bone repair in vivo. nih.gov
Signaling Pathway in Osteogenesis Human periodontal ligament cells; Rat periodontitis modelThe p38 MAPK pathway is involved in the hBD-3-mediated acceleration of osteogenesis. nih.gov
Periodontal Tissue Regeneration Canine periodontitis modelTransplantation of periodontal ligament cell sheets expressing hBD-3 promotes anti-inflammation and healing. spandidos-publications.com

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s pleiotropic roles in cancer immunity?

  • Methodological Answer : Combine single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes with proteomic profiling of tumor microenvironments. Use pathway enrichment tools (e.g., DAVID) and machine learning (e.g., random forest) to identify predictive biomarkers and mechanistic networks .

Key Considerations for Rigorous Research

  • Data Contradiction Analysis : Apply sensitivity analyses and subgroup stratification to address heterogeneity in findings .
  • Replicability : Provide detailed Supplemental Methods for experimental protocols, including reagent catalog numbers and instrument settings .
  • Source Credibility : Prioritize peer-reviewed journals indexed in PubMed/Web of Science and avoid non-academic platforms (e.g., ) .

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